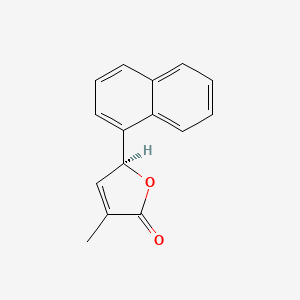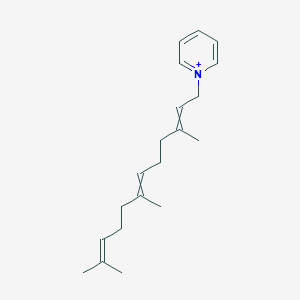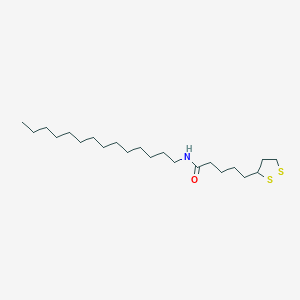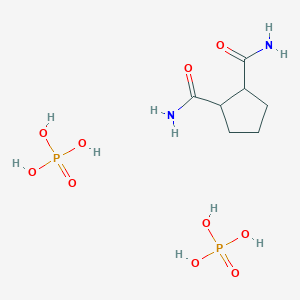![molecular formula C15H13ClO2 B14182192 [1,1'-Biphenyl]-2-yl 2-chloropropanoate CAS No. 887759-72-0](/img/structure/B14182192.png)
[1,1'-Biphenyl]-2-yl 2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a 2-chloropropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl 2-chloropropanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl 2-chloropropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: [1,1’-Biphenyl]-2-yl 2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ester and chloropropanoate moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-2-yl acetate
- [1,1’-Biphenyl]-2-yl propanoate
- [1,1’-Biphenyl]-2-yl butanoate
Uniqueness
[1,1’-Biphenyl]-2-yl 2-chloropropanoate is unique due to the presence of the chlorine atom in the propanoate moiety, which can significantly influence its reactivity and interactions with biological targets. This makes it distinct from other biphenyl esters and potentially more versatile in various applications.
Properties
CAS No. |
887759-72-0 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2-phenylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C15H13ClO2/c1-11(16)15(17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
OGWIOCQPNKOBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)


![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)


![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)

![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
